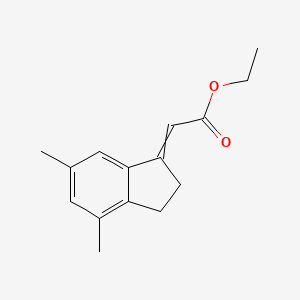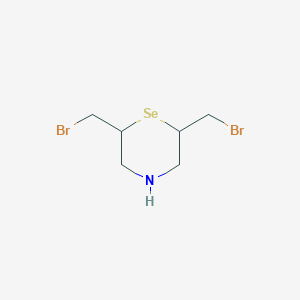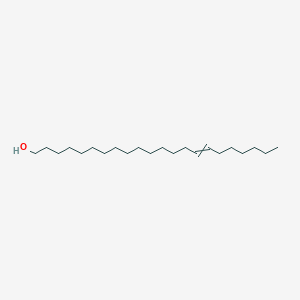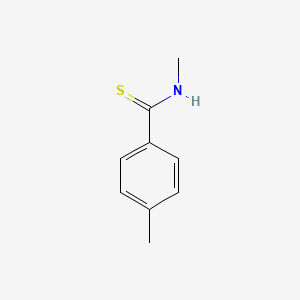
N,4-Dimethylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethylbenzene-1-carbothioamide is an organic compound with the molecular formula C9H11NS It is a derivative of benzene, where the benzene ring is substituted with a carbothioamide group at the first position and two methyl groups at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethylbenzene-1-carbothioamide typically involves the reaction of 4-dimethylbenzene-1-amine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4-Dimethylbenzene-1-amine+Carbon disulfideNaOH, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,4-Dimethylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,4-Dimethylbenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,4-Dimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N,4-dimethylbenzene-1-carbothioamide
- 2,4-Dimethylbenzene-1-carbothioamide
- 1,4-Dimethylbenzene
Uniqueness
N,4-Dimethylbenzene-1-carbothioamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
62926-02-7 |
|---|---|
Fórmula molecular |
C9H11NS |
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
N,4-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NS/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
JZSYXRJQVNEGTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


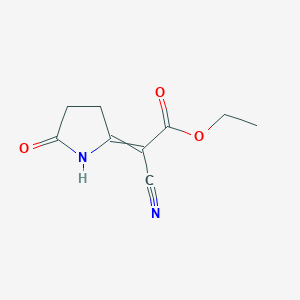
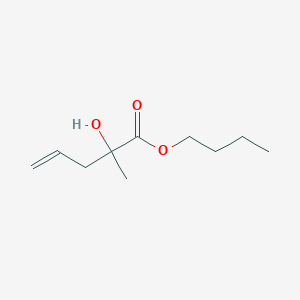
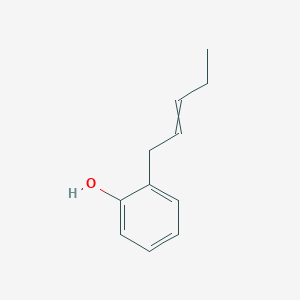
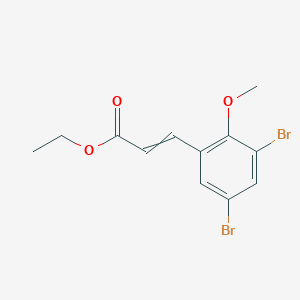
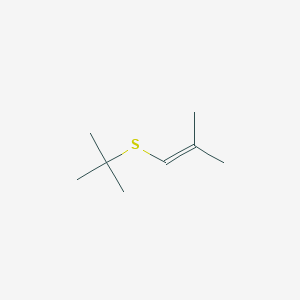
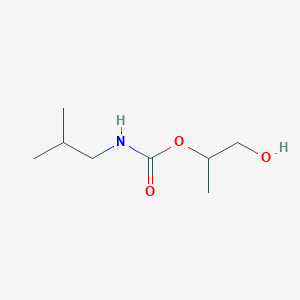
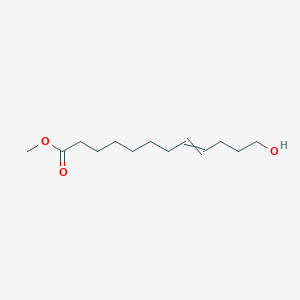
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
